molecular formula C19H28O4 B1256707 cespitulactone A

cespitulactone A

Cat. No. B1256707
M. Wt: 320.4 g/mol
InChI Key: OFYDSJDWPZLVHN-GVCJHLKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cespitulactone A is a natural product found in Conglomeratusclera coerulea with data available.

Scientific Research Applications

Novel Diterpenoids and Their Structure

Cespitulactone A, along with Cespitulactone B, are new diterpenoids isolated from the soft coral Cespitularia taeniata collected in Taiwan. Cespitulactone A is noted for its unique structure, featuring a novel bond cleavage and a 14-membered lactone ring. This structural novelty was elucidated through extensive spectroscopic analysis and chemical derivatization (Shen et al., 2006).

Cytotoxicity Evaluation in Human Cancer Cell Lines

The research on cespitulactone A also involved evaluating its cytotoxicity towards human cancer cell lines. This aspect of the study indicates an interest in exploring the potential therapeutic applications of cespitulactone A, particularly in the context of cancer treatment (Shen et al., 2006).

Anti-Inflammatory Effects

A study on various compounds from the soft coral Cespitularia sp., possibly including cespitulactone A, highlighted their promising anti-inflammatory activities. This was determined by evaluating their effects on pro-inflammatory protein and gene expression in dendritic cells. These findings suggest potential applications in treating inflammation-related conditions (Lin et al., 2021).

properties

Product Name

cespitulactone A

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(1S,5E,7S,12R)-7-hydroxy-5,13,13-trimethyl-9-methylidene-2-oxabicyclo[10.2.2]hexadec-5-ene-3,14-dione

InChI

InChI=1S/C19H28O4/c1-12-5-6-14-7-8-16(18(22)19(14,3)4)23-17(21)11-13(2)10-15(20)9-12/h10,14-16,20H,1,5-9,11H2,2-4H3/b13-10+/t14-,15+,16+/m1/s1

InChI Key

OFYDSJDWPZLVHN-GVCJHLKLSA-N

Isomeric SMILES

C/C/1=C\[C@H](CC(=C)CC[C@@H]2CC[C@@H](C(=O)C2(C)C)OC(=O)C1)O

Canonical SMILES

CC1=CC(CC(=C)CCC2CCC(C(=O)C2(C)C)OC(=O)C1)O

synonyms

cespitulactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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